

Decoding the Polypharmacology of Piperazine

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Compound of Interest

Compound Name: 4-acetyl-N-ethylpiperazine-1-carboxamide
CAS No.: 887577-54-0
Cat. No.: B2534133

Executive Summary

Piperazine carboxamides represent a highly privileged, versatile pharmacophore in modern medicinal chemistry. The integration of the rigid, nitrogen-spatial orientation for hydrogen bonding. This technical guide synthesizes recent breakthroughs in the biological evaluation of these derivatives, detail

Structural Rationale & Pharmacophore Dynamics

The selection of the piperazine carboxamide scaffold is rarely arbitrary; it is a deliberate engineering choice designed to overcome specific pharmaco

For instance, in the development of hypoxia-activated prodrugs, early nitrobenzamide candidates (such as PR-104) suffered from two fatal flaws: off-t a symmetrical piperazine carboxamide moiety, researchers successfully eliminated atropisomer formation, bypassed glucuronidation clearance mech

Key Biological Activities & Mechanistic Pathways

Metabolic Modulation: α -Glucosidase Inhibition

In the management of type 2 diabetes, delaying postprandial hyperglycemia via α -glucosidase inhibition is a primary therapeutic vector. Recent evalu (0.4–1.5 μ M), vastly outperforming the clinical standard Acarbose (IC₅₀ = 817.38 μ M)[2]. Mechanistic Causality: Stereochemistry dictates efficacy. De (MM-GBSA) analyses reveal that the S-isomer achieves a binding energy approximately 11 kcal/mol lower than the R-isomer, driven by optimized hy

Dietary Carbol

 α -G

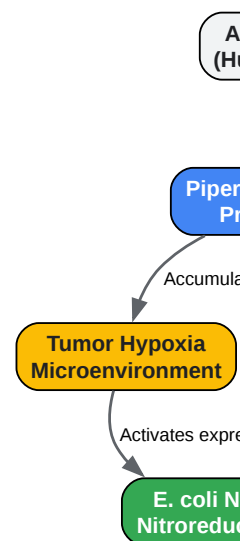
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Fig 1. Stereoselective competitive inhibition of α -glucosidase by S-isomer derivatives.

Oncology: Hypoxia-Activated Prodrugs (GDEPT)

Gene-Directed Enzyme Prodrug Therapy (GDEPT) relies on the selective activation of non-toxic prodrugs within the tumor microenvironment. Piperazine derivatives) in hypoxic zones^[1]. The resulting active cytotoxic effector diffuses to neighboring tumor cells—a phenomenon known as the "bystander effect"



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Fig 2. Mechanism of piperazine carboxamide hypoxia prodrugs avoiding AKR1C3 metabolism.

Neurological & Antimicrobial Efficacy

- **FAAH Inhibition:** Fatty Acid Amide Hydrolase (FAAH) regulates endocannabinoid tone. 3D-QSAR CoMSIA models of pyrimidinyl-piperazine-carboxamides show predicted pIC₅₀ values exceeding 12.4^[3].
- **Antimicrobial Action:** Piperazine-based phthalimide derivatives and their metal complexes (e.g., Cu, Co, Zn) exhibit potent biocidal activity against MRSA.
- **Chemokine Antagonism:** N-aryl piperazine-1-carboxamides function as potent CCR2 antagonists. Strategic reduction of basicity and lipophilicity in these derivatives improves target affinity.

Quantitative Efficacy Data Synthesis

Target / Indication	Derivative Class	Key Efficacy Metric
α -Glucosidase	Chiral Pyrimidinyl-Piperazine Carboxamide (S-isomer)	IC ₅₀ = 0.4–1.5 μ M
Hypoxia / GDEPT	Piperazine-Bearing Nitrobenzamide	High Bystander Efficacy
FAAH Enzyme	Pyrimidinyl-Piperazine Carboxamide	Predicted pIC ₅₀ >12.4
MRSA	Piperazine-Phthalimide Metal Complex (5e)	MIC = 45 \pm 0.15 μ g/mL
CCR2 Receptor	N-aryl Piperazine-1-Carboxamide	High Target Affinity

Validated Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols are designed as self-validating systems, incorporating internal controls that confirm

Protocol A: 3D Multicellular Clonogenic Assay for Bystander Effect (GDEPT)

Purpose: To validate that the piperazine carboxamide prodrug is selectively activated by NfsA and successfully diffuses to kill neighboring tumor cells

- Cell Line Engineering (Internal Control): Culture two isogenic human colon carcinoma cell lines: HCT116 wild-type (WT) and HCT116 engineered to express endogenous human enzymes (like AKR1C3)[1].
- 3D Spheroid Co-Culture: Seed a mixture of WT and NfsA+ cells (e.g., 90% WT / 10% NfsA+) in ultra-low attachment plates to form 3D spheroids. (See [Effectors](#) for details)[1].
- Prodrug Exposure: Incubate spheroids with varying concentrations of the piperazine carboxamide prodrug (0.1 μ M to 100 μ M) for 24 hours under hypoxia.
- Viability Readout & Validation: Dissociate spheroids and plate for clonogenic survival. A significant reduction in the survival of the 90% WT population indicates bystander effect.

Protocol B: Kinetic Validation of α -Glucosidase Competitive Inhibition

Purpose: To prove the thermodynamic preference of the S-isomer and validate its competitive mechanism of action.

- Enzyme-Substrate Incubation: Prepare a solution of yeast α -glucosidase (0.1 U/mL) in phosphate buffer (pH 6.8). Add the substrate p-nitrophenyl- α -D-glucopyranoside (pNPG).
- Stereoisomer Segregation: Run parallel assays using the R-isomer, the S-isomer, and Acarbose (positive control) at their respective IC50 concentrations.
- Spectrophotometric Analysis: Measure absorbance at 405 nm continuously for 10 minutes to determine the initial velocity (V_0) of p-nitrophenol release.
- Lineweaver-Burk Plotting (Self-Validation): Plot $1/V_0$ against $1/[S]$. Causality: Simply measuring an IC50 does not reveal the mechanism. If the Line of Best Fit is linear, it indicates competitive inhibition at the active site, rather than binding allosterically[2].

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